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Compound of Interest

Compound Name: Fmoc-N-amido-PEG5-azide

Cat. No.: B15145495 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fmoc-N-amido-PEG5-azide is a bifunctional, flexible polyethylene glycol (PEG) linker of

significant interest in the field of targeted protein degradation. It serves as a crucial building

block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are

heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to

an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by

the proteasome. The modular nature of PROTACs, consisting of a warhead (POI ligand), a

linker, and an E3 ligase ligand, allows for systematic optimization, with the linker playing a

pivotal role in dictating the efficacy of the resulting degrader. The PEG5 chain of Fmoc-N-
amido-PEG5-azide imparts desirable physicochemical properties, such as increased

hydrophilicity and improved aqueous solubility, to the final PROTAC molecule.

This guide provides an in-depth overview of the properties of Fmoc-N-amido-PEG5-azide and

its application in PROTAC synthesis, complete with generalized experimental protocols and a

visual workflow.
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The key quantitative data for Fmoc-N-amido-PEG5-azide are summarized in the table below

for easy reference.

Property Value

Molecular Weight 528.60 g/mol

Molecular Formula C₂₇H₃₆N₄O₇

CAS Number 2924480-17-9

Structure Fmoc-NH-(PEG)₅-N₃

Purity Typically ≥95%

Appearance White to off-white solid or oil

Solubility Soluble in DMSO, DMF, and DCM

Role in PROTAC Synthesis: A Strategic Workflow
Fmoc-N-amido-PEG5-azide is strategically designed with two orthogonal reactive handles,

allowing for a sequential and controlled approach to PROTAC synthesis. The molecule

features:

An Fmoc-protected amine: This functionality allows for the initial conjugation to a "warhead"

molecule, a ligand that binds to the target protein of interest. The Fmoc (9-

fluorenylmethyloxycarbonyl) protecting group is base-labile and can be selectively removed

to reveal a primary amine, which can then be coupled to the warhead, typically via an amide

bond formation.

A terminal azide: This group is stable under the conditions of Fmoc deprotection and amide

coupling. It serves as a reactive handle for the subsequent attachment of the E3 ligase

ligand through a "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-

Alkyne Cycloaddition (CuAAC).

The logical workflow for utilizing Fmoc-N-amido-PEG5-azide in PROTAC synthesis is depicted

below.
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Step 1: Warhead Conjugation

Step 2: E3 Ligase Ligand Conjugation

Fmoc-N-amido-PEG5-azide Fmoc Deprotection
(e.g., 20% Piperidine/DMF) H2N-PEG5-azide

Amide Bond Formation
(e.g., HATU, DIPEA)

Warhead (POI Ligand)
with Carboxylic Acid

Warhead-Linker-Azide
Intermediate

CuAAC Click Chemistry
(e.g., CuSO4, Na-Ascorbate)

E3 Ligase Ligand
with Terminal Alkyne Final PROTAC Molecule

Click to download full resolution via product page

PROTAC synthesis workflow using Fmoc-N-amido-PEG5-azide.

Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of a

PROTAC using Fmoc-N-amido-PEG5-azide. These protocols should be adapted and

optimized for specific substrates and reaction scales.

Fmoc Deprotection of Fmoc-N-amido-PEG5-azide
This procedure removes the Fmoc protecting group to yield the free amine, which is then ready

for coupling to the warhead molecule.

Materials:

Fmoc-N-amido-PEG5-azide

N,N-Dimethylformamide (DMF), anhydrous

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15145495?utm_src=pdf-body-img
https://www.benchchem.com/product/b15145495?utm_src=pdf-body
https://www.benchchem.com/product/b15145495?utm_src=pdf-body
https://www.benchchem.com/product/b15145495?utm_src=pdf-body
https://www.benchchem.com/product/b15145495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Piperidine

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve Fmoc-N-amido-PEG5-azide in anhydrous DMF in a round-bottom flask under an

inert atmosphere.

Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

Add the 20% piperidine solution to the solution of the Fmoc-protected linker.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

Upon completion, remove the DMF and excess piperidine under reduced pressure

(rotoevaporation).

The resulting crude amine-PEG5-azide can be purified by flash column chromatography or

used directly in the next step after ensuring complete removal of piperidine.

Amide Coupling of Amine-PEG5-azide to the Warhead
This step forms a stable amide bond between the deprotected linker and the carboxylic acid

functionality of the warhead molecule.

Materials:

Amine-PEG5-azide (from the previous step)

Warhead molecule with a carboxylic acid group

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF

Inert atmosphere

Procedure:

In a flask under an inert atmosphere, dissolve the warhead molecule in anhydrous DMF.

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5-10

minutes to pre-activate the carboxylic acid.

In a separate flask, dissolve the amine-PEG5-azide (1.0 equivalent) in a minimal amount of

anhydrous DMF.

Add the solution of the amine-PEG5-azide dropwise to the activated warhead solution.

Stir the reaction mixture at room temperature for 4-12 hours.

Monitor the reaction by LC-MS.

Once the reaction is complete, quench with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting warhead-linker-azide intermediate by flash column chromatography.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This final step conjugates the warhead-linker-azide intermediate with an alkyne-functionalized

E3 ligase ligand to form the final PROTAC molecule.

Materials:
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Warhead-linker-azide intermediate

Alkyne-functionalized E3 ligase ligand

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

Dissolve the warhead-linker-azide intermediate (1.0 equivalent) and the alkyne-

functionalized E3 ligase ligand (1.0-1.2 equivalents) in the chosen solvent system.

In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1-0.2

equivalents).

In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 equivalents).

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate

solution.

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is

often accompanied by a color change.

Monitor the formation of the triazole product by LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

appropriate organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography

(HPLC) to achieve high purity.
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Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass

Spectrometry (HRMS).

Conclusion
Fmoc-N-amido-PEG5-azide is a versatile and valuable tool for the synthesis of PROTACs. Its

bifunctional nature allows for a robust and sequential synthetic strategy, while the PEG linker

contributes to favorable pharmacological properties of the final degrader molecule. The

experimental protocols outlined in this guide, in conjunction with the logical workflow, provide a

solid foundation for researchers and drug development professionals to effectively utilize this

linker in the design and synthesis of novel protein degraders. Careful optimization of the

reaction conditions for each specific warhead and E3 ligase ligand is crucial for achieving high

yields and purity of the final PROTAC.

To cite this document: BenchChem. [Technical Guide: Fmoc-N-amido-PEG5-azide in
Proteolysis Targeting Chimera (PROTAC) Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15145495#fmoc-n-amido-peg5-azide-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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